5-(6-Methylpyrazin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(6-Methylpyrazin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a pyrazine ring and a bicyclic framework makes it a versatile molecule for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methylpyrazin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This reaction can be followed by various functional group modifications to introduce the pyrazine and thia-aza bicyclic structures .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the cycloaddition and subsequent functionalization steps. The scalability of these reactions is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
5-(6-Methylpyrazin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, water
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
5-(6-Methylpyrazin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 5-(6-Methylpyrazin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but differs in the functional groups attached.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic framework, leading to different chemical properties and reactivity.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a carboxylate group, which influences their reactivity and applications .
Uniqueness
5-(6-Methylpyrazin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to the combination of its pyrazine ring and thia-aza bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(6-methylpyrazin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-7-3-11-4-10(12-7)13-5-9-2-8(13)6-14-9/h3-4,8-9H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJCXMXXUFDACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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